Cas no 91339-51-4 (2-(2,4-Dimethylphenoxy)-N-methylethanamine)

2-(2,4-Dimethylphenoxy)-N-methylethanamine structure
91339-51-4 structure
商品名:2-(2,4-Dimethylphenoxy)-N-methylethanamine
CAS番号:91339-51-4
MF:C11H17NO
メガワット:179.25878
CID:1086702
PubChem ID:20109687

2-(2,4-Dimethylphenoxy)-N-methylethanamine 化学的及び物理的性質

名前と識別子

    • 2-(2,4-Dimethylphenoxy)-N-methylethanamine
    • 2,6-DIMETHOXYPHENYL ISOCYANATE
    • AKOS000343403
    • DTXSID70602555
    • CHEMBRDG-BB 9070505
    • 91339-51-4
    • 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine
    • SCHEMBL6110598
    • BS-36515
    • G70168
    • [2-(2,4-DIMETHYLPHENOXY)ETHYL](METHYL)AMINE
    • MDL: MFCD08691877
    • インチ: InChI=1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
    • InChIKey: VKPQWPROAMZZCA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)OCCNC)C

計算された属性

  • せいみつぶんしりょう: 179.13100
  • どういたいしつりょう: 179.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 274.6±28.0 °C at 760 mmHg
  • PSA: 21.26000
  • LogP: 2.29250
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-(2,4-Dimethylphenoxy)-N-methylethanamine セキュリティ情報

2-(2,4-Dimethylphenoxy)-N-methylethanamine 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2,4-Dimethylphenoxy)-N-methylethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P006O8K-100mg
2-(2,4-DIMETHYLPHENOXY)-N-METHYLETHANAMINE
91339-51-4 95%
100mg
$153.00 2025-02-21
Ambeed
A639264-1g
2-(2,4-Dimethylphenoxy)-N-methylethanamine
91339-51-4 95%
1g
$699.0 2025-03-04
A2B Chem LLC
AD10548-100mg
2-(2,4-Dimethylphenoxy)-N-methylethanamine
91339-51-4 95%
100mg
$172.00 2024-07-18
1PlusChem
1P006O8K-250mg
2-(2,4-DIMETHYLPHENOXY)-N-METHYLETHANAMINE
91339-51-4 95%
250mg
$246.00 2025-02-21
TRC
D591125-50mg
2-(2,4-dimethylphenoxy)-N-methylethanamine
91339-51-4
50mg
$ 65.00 2022-06-05
Ambeed
A639264-250mg
2-(2,4-Dimethylphenoxy)-N-methylethanamine
91339-51-4 95%
250mg
$246.0 2025-03-04
TRC
D591125-10mg
2-(2,4-dimethylphenoxy)-N-methylethanamine
91339-51-4
10mg
$ 50.00 2022-06-05
TRC
D591125-100mg
2-(2,4-dimethylphenoxy)-N-methylethanamine
91339-51-4
100mg
$ 80.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537770-1g
2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine
91339-51-4 98%
1g
¥1276.00 2024-04-25
Ambeed
A639264-100mg
2-(2,4-Dimethylphenoxy)-N-methylethanamine
91339-51-4 95%
100mg
$153.0 2025-03-04

2-(2,4-Dimethylphenoxy)-N-methylethanamine 関連文献

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2-(2,4-Dimethylphenoxy)-N-methylethanamineに関する追加情報

Introduction to 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4)

2-(2,4-Dimethylphenoxy)-N-methylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 91339-51-4, is a significant compound in the realm of pharmaceutical and biochemical research. This organic molecule, featuring a phenoxy group attached to an ethylamine backbone with methylation at the N-position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry.

The molecular structure of 2-(2,4-Dimethylphenoxy)-N-methylethanamine consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions, linked to an ethylamine moiety through a phenoxy group. The N-methylation enhances the basicity of the amine, making it a versatile intermediate in the synthesis of more complex molecules. This structural motif is reminiscent of many pharmacologically active agents, where aromatic rings and amine functionalities play crucial roles in biological interactions.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The compound 2-(2,4-Dimethylphenoxy)-N-methylethanamine represents an intriguing example of how modifications on a simple aromatic-amine framework can lead to compounds with unique properties. Its potential as a building block for more sophisticated molecules has been explored in several cutting-edge studies.

One of the most compelling aspects of 2-(2,4-Dimethylphenoxy)-N-methylethanamine is its role as a precursor in synthesizing bioactive molecules. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the phenoxy and amine positions have been shown to modulate receptor interactions, leading to promising candidates for therapeutic intervention.

The pharmaceutical industry has long been interested in aromatic amines due to their prevalence in bioactive compounds. The presence of both methyl groups on the phenyl ring and the N-methylation in 2-(2,4-Dimethylphenoxy)-N-methylethanamine contributes to its stability and reactivity, making it an attractive candidate for further functionalization. This compound exemplifies how small changes in molecular architecture can significantly impact pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Modeling studies on 2-(2,4-Dimethylphenoxy)-N-methylethanamine have revealed insights into its potential interactions with biological targets, providing a foundation for rational drug design. These simulations have highlighted the compound's suitability for further development into novel therapeutic agents.

The synthesis of 2-(2,4-Dimethylphenoxy)-N-methylethanamine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of 2,4-dimethoxybenzyl chloride, which is then reacted with methylamine under controlled conditions to form the desired product. This synthetic route highlights the compound's accessibility and underscores its utility as an intermediate.

In conclusion, 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4) stands out as a valuable compound in pharmaceutical research due to its structural complexity and potential applications. Its role as a precursor for more complex molecules underscores its importance in drug discovery efforts. As research continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:91339-51-4)2-(2,4-Dimethylphenoxy)-N-methylethanamine
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清らかである:99%/99%
はかる:250mg/1g
価格 ($):221.0/629.0